molecular formula C24H22F2N4O4S B11581920 1-Ethyl-6-fluoro-7-[4-[(3-fluorobenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid

1-Ethyl-6-fluoro-7-[4-[(3-fluorobenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid

Cat. No.: B11581920
M. Wt: 500.5 g/mol
InChI Key: HASPBBZZYQNEOX-UHFFFAOYSA-N
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Description

1-Ethyl-6-fluoro-7-[4-[(3-fluorobenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid is a complex organic compound with a quinolone core structure

Preparation Methods

The synthesis of 1-Ethyl-6-fluoro-7-[4-[(3-fluorobenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid involves multiple steps. The synthetic route typically starts with the preparation of the quinolone core, followed by the introduction of the ethyl, fluoro, and piperazinyl groups. The final step involves the attachment of the 3-fluorobenzoylcarbamothioyl group. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pH, and reaction time .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinyl and quinolone moieties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. .

Scientific Research Applications

1-Ethyl-6-fluoro-7-[4-[(3-fluorobenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial properties and interactions with biological targets.

    Medicine: Investigated for its potential use as an antibacterial agent, particularly against resistant strains of bacteria.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with bacterial enzymes, particularly DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The molecular targets and pathways involved include the binding of the compound to the active site of the enzymes, disrupting their function .

Comparison with Similar Compounds

Similar compounds include other fluoroquinolones, such as ciprofloxacin and levofloxacin. Compared to these compounds, 1-Ethyl-6-fluoro-7-[4-[(3-fluorobenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid may exhibit unique properties, such as enhanced activity against certain bacterial strains or improved pharmacokinetic properties. The presence of the 3-fluorobenzoylcarbamothioyl group may contribute to its distinct biological activity and potential advantages over other fluoroquinolones .

Properties

Molecular Formula

C24H22F2N4O4S

Molecular Weight

500.5 g/mol

IUPAC Name

1-ethyl-6-fluoro-7-[4-[(3-fluorobenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C24H22F2N4O4S/c1-2-28-13-17(23(33)34)21(31)16-11-18(26)20(12-19(16)28)29-6-8-30(9-7-29)24(35)27-22(32)14-4-3-5-15(25)10-14/h3-5,10-13H,2,6-9H2,1H3,(H,33,34)(H,27,32,35)

InChI Key

HASPBBZZYQNEOX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC(=O)C4=CC(=CC=C4)F)F)C(=O)O

Origin of Product

United States

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